(Metaborato-O)phenylmercury

Antimicrobial susceptibility Neisseria gonorrhoeae MIC90

(Metaborato-O)phenylmercury (CAS 31224-71-2), also designated as phenylmercuric metaborate or Mercury,(metaborato-O)phenyl- (9CI), is a distinct organomercury compound within the phenylmercuric salt class. It is formally registered under EC number 250-518-8 by the European Chemicals Agency (ECHA) and listed under legislation governing mercury compounds.

Molecular Formula C6H5BHgO2
Molecular Weight 320.51 g/mol
CAS No. 31224-71-2
Cat. No. B12651191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Metaborato-O)phenylmercury
CAS31224-71-2
Molecular FormulaC6H5BHgO2
Molecular Weight320.51 g/mol
Structural Identifiers
SMILESB(=O)O[Hg]C1=CC=CC=C1
InChIInChI=1S/C6H5.BO2.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;;/q;-1;+1
InChIKeyILWUAAQCLXAYBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Metaborato-O)phenylmercury CAS 31224-71-2: Organomercury Metaborate Preservative Procurement Baseline


(Metaborato-O)phenylmercury (CAS 31224-71-2), also designated as phenylmercuric metaborate or Mercury,(metaborato-O)phenyl- (9CI), is a distinct organomercury compound within the phenylmercuric salt class. It is formally registered under EC number 250-518-8 by the European Chemicals Agency (ECHA) and listed under legislation governing mercury compounds [1]. The compound bears the molecular formula C₆H₅BHgO₂ with a molecular weight of 320.51 g/mol, distinguishing it from the more commonly referenced orthoborate form (C₆H₇BHgO₃, CAS 102-98-7, MW 338.52) . This metaborate species represents the dehydrated/anhydride form of phenylmercuric borate, wherein the boron center exists in a metaborate (BO₂⁻) coordination rather than orthoborate (BO₃³⁻) configuration [2]. Historically, organomercury borates including this compound were deployed as topical antiseptics, disinfectants (e.g., Merfen Orange), antimicrobial preservatives in pharmaceuticals, cosmetics, and ophthalmic preparations, and as agricultural fungicides/seed treatment agents [3]. Contemporary relevance of this specific CAS entity centers on research applications, reference standard preparation, and specialized industrial preservative roles where metaborate-specific physicochemical properties may confer differential advantages.

Why (Metaborato-O)phenylmercury CAS 31224-71-2 Cannot Be Simply Interchanged with Generic Phenylmercuric Salts


Phenylmercuric salts—including acetate, nitrate, orthoborate, and metaborate forms—exhibit distinct physicochemical profiles that preclude facile substitution in regulated and efficacy-critical applications. Three axes of differentiation demand procurement specificity: (i) solubility—phenylmercuric borate demonstrates markedly higher aqueous solubility (~12,200 mg/L estimated at 25°C) compared to phenylmercuric nitrate (very slightly soluble, ~600 mg/kg at 20°C), directly impacting formulation homogeneity and preservative distribution ; (ii) irritation potential—multiple authoritative sources consistently report that phenylmercuric borate is less irritating than either phenylmercuric acetate or phenylmercuric nitrate, a critical differentiator for topical and ophthalmic formulations ; and (iii) effective use concentration—direct comparative preservative efficacy studies demonstrate that phenylmercuric borate achieves equivalent preservation at 0.007% w/v versus 0.01% w/v required for phenylmercuric nitrate, representing a 30% lower concentration burden and correspondingly reduced mercury exposure [1]. Furthermore, the metaborate form (CAS 31224-71-2) specifically presents a dehydrated boron coordination that may influence hydrolytic stability, reactivity with formulation excipients, and compatibility profiles distinct from orthoborate (CAS 102-98-7) or other phenylmercuric salt analogs [2]. Generic interchange without verification of the exact CAS entity risks altered preservative efficacy, unexpected incompatibilities, and potential non-compliance with pharmacopeial or regulatory specifications.

(Metaborato-O)phenylmercury CAS 31224-71-2: Quantitative Differentiation Evidence Against Closest Analogs


MIC₉₀ Against Neisseria gonorrhoeae: 4× Lower Than Mercuric Chloride, 16× Lower Than Silver Nitrate

In a direct head-to-head study testing seven metallic compounds against both penicillinase-producing (PPNG) and non-PPNG strains of Neisseria gonorrhoeae, phenylmercuric borate demonstrated an MIC₉₀ of 5 mg/L, matching the potency of thiomersal (5 mg/L) and substantially outperforming mercuric chloride (20 mg/L, 4-fold higher concentration required), silver nitrate (80 mg/L, 16-fold higher), copper salts (320 mg/L, 64-fold higher), selenium salts (640 mg/L, 128-fold higher), and mild silver protein (200 mg/L, 40-fold higher) [1]. On a weight basis, the mercurials—and phenylmercuric borate in particular—showed the greatest in vitro activity. This head-to-head dataset provides quantitative justification for selecting phenylmercuric borate over other metallic preservatives when potency per unit mass is the primary selection criterion.

Antimicrobial susceptibility Neisseria gonorrhoeae MIC90 organomercury preservatives

Preservative Efficacy at 30% Lower w/v Concentration vs. Phenylmercuric Nitrate in Nonionic Surfactant Systems

In a systematic screening of 48 substances and combinations for preservative effectiveness in nonionic surfactant solutions (sorbitan partial fatty acid ester and polyoxyethylene ester types), phenylmercuric borate at 0.007% w/v was found to be effective, whereas phenylmercuric nitrate required 0.01% w/v to achieve comparable preservation [1]. This represents a 30% lower concentration threshold for the borate form. This direct comparative finding under identical experimental conditions establishes that phenylmercuric borate delivers equivalent preservative function with a meaningfully lower mercury loading, a critical consideration for formulators operating under mercury content restrictions (e.g., European Cosmetics Regulation limiting mercury to ≤0.007% in eye products) .

Preservative efficacy nonionic surfactant pharmaceutical preservation phenylmercuric nitrate comparator

Aqueous Solubility: Approximately 20-Fold Higher Than Phenylmercuric Nitrate

Phenylmercuric borate exhibits an estimated aqueous solubility of approximately 12,200 mg/L at 25°C (EPI Suite WSKOW v1.42 estimation based on Log Kow of −0.26) [1]. In contrast, phenylmercuric nitrate is described as “very slightly soluble in water,” with quantitative literature values indicating approximately 600 mg/kg solubility at 20°C . This approximately 20-fold solubility differential has direct practical consequences: the borate form can achieve solution concentrations unattainable with the nitrate salt without cosolvents, enabling homogeneous preservation of aqueous formulations and facilitating use in water-based disinfectant solutions, whereas phenylmercuric nitrate frequently requires glycerol or fatty oil vehicles for dissolution [2]. While these data are derived from cross-study comparisons (different estimation/measurement methods), the direction and magnitude of the solubility advantage are corroborated across multiple authoritative sources consistently describing phenylmercuric borate as “more soluble than phenylmercuric nitrate” .

Aqueous solubility formulation homogeneity phenylmercuric nitrate comparator physicochemical property

Ophthalmic Preservative Compatibility at 0.001%: Half the Concentration of Thiomersal for Cephalosporin Eye Drops

In a comparative pharmaceutical development study of eye drops containing cefuroxime (1% sterile aqueous solution in citrate buffer, pH 6.15–6.20), phenylmercuric borate at 0.001% w/v (with 0.4% β-phenylethyl alcohol) demonstrated antimicrobial activity compatible with preservation assay criteria specified in the Polish Pharmacopoeia (PPh V) [1]. The comparator thiomersal required 0.002% w/v—twice the concentration—to achieve equivalent preservation in the same formulation matrix . A parallel study with cefazolin eye drops confirmed this finding: phenylmercuric borate at 0.001% preserved the drops adequately per pharmacopeial standards [2]. The lower effective concentration of phenylmercuric borate is consistent with its superior potency observed in MIC₉₀ studies and translates to reduced ocular mercury exposure, a significant advantage given the documented risks of chronic mercury accumulation from ophthalmic preservatives.

Ophthalmic preservative cephalosporin eye drops thiomersal comparator antimicrobial preservation

Irritation Profile: Consistently Reported Lower Irritancy vs. Phenylmercuric Acetate and Nitrate Across Compendial Sources

Multiple independent authoritative sources—including the Pharmaceutical Excipients monograph series [1], the CAS Database hosted by ChemicalBook , and multiple industrial additive reference databases [2]—convergently report that phenylmercuric borate is less irritating than either phenylmercuric acetate or phenylmercuric nitrate. The consistency of this finding across pharmacopeial, industrial, and chemical reference sources strengthens its reliability despite the absence of a single published quantitative irritation score (e.g., Primary Irritation Index) with direct head-to-head data for all three compounds under identical conditions. The mechanistic basis may relate to the borate counterion’s buffering capacity and the compound’s pH profile (0.6% w/v aqueous solution yields pH 5.0–7.0, near physiological pH), compared to the more acidic character of acetate and nitrate salts . This differentiation carries practical weight for topical pharmaceutical formulators: reduced irritation potential supports use in leave-on products, mucosal applications, and ophthalmic preparations where tolerability directly impacts patient compliance and safety. However, cross-sensitization potential with other mercurial preservatives remains documented, and this evidence does not eliminate the need for patch testing in sensitive populations .

Topical irritation skin tolerability phenylmercuric acetate comparator phenylmercuric nitrate comparator

Metaborate-Specific Structural Form: Dehydrated Boron Coordination (C₆H₅BHgO₂, MW 320.51) vs. Orthoborate (C₆H₇BHgO₃, MW 338.52)

(Metaborato-O)phenylmercury (CAS 31224-71-2) possesses the molecular formula C₆H₅BHgO₂ and a molecular weight of 320.51 g/mol, reflecting a metaborate (BO₂⁻) ligand coordinated to the phenylmercury cation . This is structurally and stoichiometrically distinct from the more commonly referenced phenylmercuric orthoborate/dihydrogen borate (CAS 102-98-7), which bears the formula C₆H₇BHgO₃ (MW 338.52) and features orthoborate (BO₃³⁻) coordination [1]. The mass difference of approximately 18 g/mol corresponds to the elements of one water molecule, consistent with the designation of the metaborate form as the dehydrated/anhydride species [2]. This structural differentiation carries potential implications for: (a) hydrolytic stability—the metaborate form, being pre-dehydrated, may exhibit different hydrolysis kinetics in aqueous formulation environments compared to the orthoborate; (b) reactivity with formulation excipients—the distinct boron coordination number and geometry (trigonal planar BO₂⁻ vs. tetrahedral BO₃³⁻) may alter compatibility profiles with polyols, diols, and other boron-complexing agents present in pharmaceutical formulations; and (c) mercury loading per unit mass—the lower molecular weight of the metaborate form yields a marginally higher mercury mass fraction (~62.6% vs. ~59.2% for orthoborate), which, combined with the lower use concentrations documented above, enables precise mercury content management in regulated products .

Metaborate coordination orthoborate comparator dehydrated form boron speciation structural differentiation

(Metaborato-O)phenylmercury CAS 31224-71-2: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Antimicrobial Preservative in Ophthalmic Formulations Requiring Minimal Mercury Burden

For ophthalmic solutions (particularly cephalosporin-based antibiotic eye drops) where preservative efficacy must be balanced against ocular tolerability and cumulative mercury exposure, (Metaborato-O)phenylmercury at 0.001% w/v provides pharmacopeial-grade preservation at half the concentration of thiomersal (0.002% w/v) [1]. The consistently reported lower irritancy of the borate form versus phenylmercuric acetate or nitrate further supports selection for chronic-use ophthalmic products, provided regulatory mercury limits (e.g., ≤0.004% for ophthalmic preparations in Canada; ≤0.007% Hg in European eye cosmetics) are respected . The 20-fold solubility advantage over phenylmercuric nitrate ensures homogeneous distribution in aqueous formulations without cosolvents that might compromise ocular comfort .

Reference Standard and Analytical Benchmark for Phenylmercuric Metaborate Quantification

CAS 31224-71-2 serves as the specific metaborate reference entity for analytical method development, validation, and quality control in pharmaceutical and environmental laboratories. The distinct molecular identity (C₆H₅BHgO₂, MW 320.51) versus the orthoborate form (C₆H₇BHgO₃, MW 338.52) necessitates exact CAS specification in HPLC, ICP-MS, and cold vapor atomic absorption spectrophotometry (CVAAS) mercury quantification workflows [1]. Regulatory submissions to ECHA and pharmacopeial monograph development require unambiguous chemical identity; procurement of the correct metaborate form avoids a systematic ~5.6% error in mercury content calculation that would arise from orthoborate-metaborate misidentification . The compound’s established melting point (112–113°C) and crystalline powder morphology provide additional identity verification parameters .

Topical Antiseptic and Disinfectant Formulation Where Irritation Minimization Is Critical

For leave-on topical antiseptic preparations, wound disinfection solutions, and mucosal disinfectants (historically exemplified by Merfen Orange at effective concentrations of 0.07% for mucous membrane disinfection [1]), phenylmercuric borate offers a documented lower irritation potential relative to phenylmercuric acetate and nitrate alternatives . The near-physiological pH of its aqueous solutions (pH 5.0–7.0 at 0.6% w/v) minimizes the stinging and discomfort associated with more acidic preservative salts . The rapid cellular uptake documented in Escherichia coli studies—where PHB is “very rapidly incorporated into the cells” with preferential binding to cytoplasmic membrane and ribosomal proteins —suggests rapid-onset antimicrobial action, a desirable characteristic for acute-use antiseptics. While contemporary use is constrained by mercury toxicity regulations, this evidence base supports the compound’s application in specialized research contexts and jurisdictions where organomercury antiseptics remain permitted under controlled conditions.

Agricultural Fungicide and Material Preservative Leveraging Metaborate Boron Chemistry

The metaborate ligand in (Metaborato-O)phenylmercury presents boron in a trigonal planar BO₂⁻ coordination that may offer differential reactivity with polyol-containing matrices (wood, cellulose, starch-based materials) compared to orthoborate forms [1]. Historical deployment of phenylmercury borates as mildew control agents in paints, stains, and varnishes at estimated application rates of 1,500 ppm , combined with documented fungicidal efficacy against Candida albicans and Aspergillus niger , supports the compound’s utility in industrial preservation contexts where broad-spectrum antimicrobial protection of boron-containing matrices is required. The phenylmercury compounds’ classification as “of low toxicity to vertebrates” relative to alkylmercury compounds (particularly methylmercury) , while not eliminating the need for rigorous exposure controls, provides a relative risk framework for industrial hygiene management in non-consumer applications.

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